Pyridafol

Description

Structure

3D Structure

Properties

IUPAC Name |

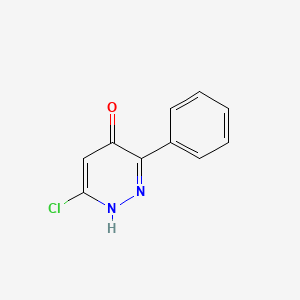

6-chloro-3-phenyl-1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSHSDOEVHPTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058086 | |

| Record name | Pyridafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40020-01-7 | |

| Record name | Pyridafol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40020-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridafol [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040020017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3-phenylpyridazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDAFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09L470QH6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pyridafol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridafol, the primary phytotoxic metabolite of the herbicide pyridate, is a potent inhibitor of photosynthetic electron transport.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with Photosystem II (PSII). This document details the experimental evidence supporting its mode of action, presents quantitative data on its efficacy, and outlines the methodologies for key experiments used to characterize its inhibitory properties. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's function at its molecular target.

Introduction

This compound, chemically known as 6-chloro-3-phenyl-4-pyridazinol, is a pyridazine herbicide.[1] It is the active form of the pro-herbicide pyridate, which undergoes rapid hydrolysis in plants and the environment to yield this compound.[1] The herbicidal activity of this compound stems from its ability to disrupt photosynthesis, a fundamental process in plants for converting light energy into chemical energy. This guide will delve into the specific molecular interactions and the resulting physiological consequences of this compound's inhibitory action.

Core Mechanism of Action: Inhibition of Photosystem II

The primary target of this compound is Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts.[2] PSII is responsible for the light-driven oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain.

This compound acts as a potent inhibitor of electron transport at the acceptor side of PSII.[2] Specifically, it binds to the QB-binding site on the D1 protein, a core component of the PSII reaction center.[3][4] This binding is competitive with the native plastoquinone (PQ) molecule. By occupying the QB site, this compound effectively blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[3] This interruption of the electron flow halts the entire photosynthetic process, leading to a cascade of events that ultimately result in plant death. The blockage of electron transport also promotes the formation of reactive oxygen species, which cause peroxidative damage to cellular components, further contributing to the herbicidal effect.

Signaling Pathway of Photosystem II Inhibition by this compound

The following diagram illustrates the signaling pathway of Photosystem II and the point of inhibition by this compound.

Caption: Inhibition of photosynthetic electron transport by this compound at the QB site of the D1 protein in Photosystem II.

Quantitative Data on PSII Inhibition

| Herbicide | Chemical Class | Assay Type | Test Organism/System | IC50 (µM) | Reference |

| Diuron | Phenylurea | Oxygen Evolution | Spinach Thylakoids | 0.02 | [5] |

| Atrazine | Triazine | Oxygen Evolution | Spinach Thylakoids | 0.1 | [5] |

| Metribuzin | Triazinone | Oxygen Evolution | Spinach Thylakoids | 0.04 | [3] |

| Bentazon | Benzothiadiazinone | Oxygen Evolution | Spinach Thylakoids | 2.5 | [3] |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Naphthalenecarboxamide | PET Inhibition | Spinach Chloroplasts | ~10 | [6] |

Note: This table presents data for herbicides with a similar mechanism of action to illustrate the expected range of potency. PET refers to Photosynthetic Electron Transport.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PSII inhibitors like this compound.

Isolation of Thylakoid Membranes from Spinach

This protocol is foundational for in vitro assays of PSII activity.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% BSA)

-

Washing buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 5 mM MgCl₂)

-

Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

-

Blender, cheesecloth, centrifuge, and refrigerated rotor.

Procedure:

-

Wash spinach leaves and remove midribs.

-

Homogenize the leaves in ice-cold grinding buffer using a blender.

-

Filter the homogenate through multiple layers of cheesecloth.

-

Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in washing buffer.

-

Centrifuge again at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the final pellet of thylakoid membranes in a minimal volume of resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

Measurement of Photosystem II Activity (Oxygen Evolution)

This assay directly measures the rate of photosynthetic electron transport.

Materials:

-

Isolated thylakoid membranes

-

Assay buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl)

-

Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Clark-type oxygen electrode or other oxygen sensor.

Procedure:

-

Calibrate the oxygen electrode at a constant temperature (e.g., 25°C).

-

Add the assay buffer to the electrode chamber.

-

Add the artificial electron acceptor to the buffer.

-

Add a known concentration of thylakoid membranes (e.g., 10-20 µg chlorophyll/mL).

-

Record the baseline oxygen level in the dark.

-

Illuminate the chamber with saturating light and record the rate of oxygen evolution.

-

For inhibition studies, pre-incubate the thylakoids with varying concentrations of this compound in the dark for a set period (e.g., 5 minutes) before illumination.

-

Calculate the rate of oxygen evolution for each this compound concentration and determine the IC50 value.

Caption: Workflow for the oxygen evolution inhibition assay.

Chlorophyll a Fluorescence Measurement

This non-invasive technique provides insights into the efficiency of PSII photochemistry.[7]

Materials:

-

Intact leaves, algal cells, or isolated thylakoids

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

This compound solution for treating samples.

Procedure:

-

Dark-adapt the sample for at least 20-30 minutes.

-

Measure the minimal fluorescence (Fo) with a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).

-

For inhibition studies, treat the samples with varying concentrations of this compound and measure the effect on Fv/Fm after a specific incubation period.

-

To study the effect on electron transport beyond QA, light-adapted parameters such as the effective quantum yield of PSII (ΦPSII) can be measured.

Caption: Workflow for chlorophyll a fluorescence measurement.

Thermoluminescence Measurement

Thermoluminescence is a powerful technique to study the redox state of PSII components.[8][9]

Materials:

-

Isolated thylakoids or leaf discs

-

Thermoluminescence instrument

-

This compound solution.

Procedure:

-

Place the sample in the thermoluminescence instrument.

-

Excite the sample with a short, saturating flash of light at a specific temperature (e.g., -10°C).

-

Rapidly cool the sample to a low temperature (e.g., -40°C) to trap the charge-separated state.

-

Heat the sample at a constant rate (e.g., 20°C/min) and measure the emitted light (glow curve).

-

The B-band of the glow curve, typically peaking around 20-30°C, corresponds to the recombination of the S2/3QB- charge pair. The Q-band, peaking around 0-10°C, corresponds to the S2QA- recombination.

-

Treat samples with this compound and observe the suppression of the B-band and the potential appearance or enhancement of the Q-band, which is indicative of a block in electron transfer from QA to QB.

Conclusion

This compound exerts its potent herbicidal activity through a well-defined mechanism of action: the inhibition of photosynthetic electron transport at the QB-binding site of the D1 protein in Photosystem II. This comprehensive guide has detailed the molecular basis of this inhibition, provided a framework for its quantitative assessment, and outlined the key experimental protocols for its characterization. A thorough understanding of this mechanism is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The provided diagrams and methodologies serve as a valuable resource for researchers and professionals in the field of agrochemical discovery and plant science.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. Pyridate (Ref: CL 11344) [sitem.herts.ac.uk]

- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermoluminescence and fluorescence study of changes in Photosystem II photochemistry in desiccating barley leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Pyridafol: Chemical Structure, Properties, and Mechanism of Action

Abstract: this compound (CAS 40020-01-7) is a pyridazine herbicide and the principal phytotoxic metabolite of the herbicide Pyridate.[1] This document provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies. The information is intended to serve as a technical resource for professionals in research, drug development, and agricultural science.

Chemical Structure and Identity

This compound, chemically known as 6-chloro-3-phenylpyridazin-4-ol, is a heterocyclic organic compound.[1] Its structure features a phenyl group attached to a chlorinated pyridazine ring.

Synonyms: 3-Chloro-5-hydroxy-6-phenylpyridazine, 6-Chloro-3-phenyl-4-pyridazinol, CL 9673 [2][3][4]

Chemical Structure:

-

2D Structure:

(Image Source: PubChem CID 92316)

-

InChI Key: ZUSHSDOEVHPTCU-UHFFFAOYSA-N[1]

Physicochemical and General Properties

This compound is a white to off-white powder and is available as an analytical standard for research purposes.[1][2][5] It is intended for laboratory use only and not for diagnostic or therapeutic applications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40020-01-7 | [1][2][4] |

| Molecular Formula | C₁₀H₇ClN₂O | [1][3][4][6] |

| Molecular Weight | 206.63 g/mol | [4] |

| Appearance | White to off-white powder | [1][2][5] |

| Melting Point | 214-216 °C | [1][2] |

| Water Solubility | 23,800 mg/L (at 20°C, pH 7) | [7] |

| Organic Solvent Solubility | Soluble in acetonitrile and DMSO | [2][5] |

| Purity | ≥97% | [1][2] |

| Stability | Stable for at least 2 years when stored at room temperature, protected from light and moisture. | [2][5] |

Biological Activity and Mechanism of Action

This compound's primary biological function is as a herbicide, active against a variety of broadleaved weeds and grasses.[1][2][5] It is the active metabolite of the pro-herbicide Pyridate, which hydrolyzes to this compound within the plant.[1][8]

Inhibition of Photosystem II (PSII)

The herbicidal effect of this compound stems from its potent inhibition of photosynthetic electron transport at the Photosystem II (PSII) complex, located in the thylakoid membranes of chloroplasts.[1][2][5]

-

Target Site: this compound targets the D1 protein of the PSII reaction center.[1]

-

Mechanism: It competes with the native electron acceptor, plastoquinone, for its binding site (the QB site) on the D1 protein.[1] By binding to this site, this compound obstructs the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[1]

-

Molecular Interaction: Specifically, it blocks the amino acid histidine 215 at the QB binding site.[1]

-

Classification: This mode of action classifies this compound as a WSSA/HRAC Group 6 (legacy C3) herbicide.[1]

The disruption of this critical step in photosynthesis leads to a halt in energy production and ultimately results in plant death.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of this compound on the photosynthetic electron transport chain.

Caption: Inhibition of electron transport at the QB site of Photosystem II by this compound.

Environmental Fate

This compound's persistence in the environment is variable. Laboratory studies show it to be non-persistent in soil with a half-life (DT₅₀) of 2.2 days.[1] However, field studies indicate moderate persistence, with a DT₅₀ of 97 days.[1] Due to its high water solubility and moderate mobility in soil, it has the potential to leach into groundwater.[1] It is also noted as being toxic to aquatic life.[1]

Table 2: Environmental Persistence of this compound

| Matrix | Condition | DT₅₀ (Half-Life) | Persistence Level |

| Soil | Laboratory Study | 2.2 days | Non-persistent |

| Soil | Field Study | 97 days | Moderately persistent |

| Soil (Sandy Loam) | Laboratory Study | 120 days | Moderately persistent |

| Soil (Sand) | Laboratory Study | 175 days | Persistent |

Experimental Protocols

Synthesis

While this compound is primarily known as a metabolite of Pyridate, its synthesis is of interest for the production of analytical standards and further research.[1]

-

Commercial Synthesis: A common method involves the multi-step process starting from 3-chloro-5-methoxy-6-phenylpyridazine. This precursor undergoes demethylation and hydrolysis to yield this compound.[7] The process may utilize reagents such as sodium hydride or zinc in solvents like isopropanol.[7]

-

De Novo Approaches: Research into the synthesis of the pyridazine core structure involves building the ring from simpler, acyclic precursors, often employing transition metal catalysis (e.g., Palladium, Ruthenium).[1]

Caption: Simplified workflow for the commercial synthesis of this compound.

Analytical Methodology: QuEChERS and LC-MS/MS

The analysis of Pyridate and its metabolite this compound in various matrices is commonly performed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9]

Experimental Considerations:

-

Degradation: Pyridate can partially degrade to this compound during the QuEChERS sample preparation process.[8]

-

Analyte Loss: The acidic nature of this compound can lead to its loss during the dispersive solid-phase extraction (dSPE) cleanup step if a Primary Secondary Amine (PSA) sorbent is used.[8] To achieve quantitative recoveries, skipping the dSPE step with PSA is recommended.[8]

-

In-Source Fragmentation: Significant in-source fragmentation of Pyridate to this compound can occur in the mass spectrometer's ion source, which requires careful chromatographic separation to avoid overestimation of this compound.[8]

-

pH Adjustment: A quantitative conversion of Pyridate to this compound can be achieved by raising the pH during extraction or in the final extract.[8]

Validated Method for Water Analysis: An independent laboratory validation study outlines a method for the determination of Pyridate and this compound in surface and groundwater.[9] The analysis is performed by liquid chromatography coupled with positive-ion tandem mass spectrometry (LC-MS/MS).[9]

Table 3: Instrumentation and Reagents for LC-MS/MS Analysis

| Component | Specification |

| Instrumentation | Applied Biosystems MDS Sciex API4000 triple quadrupole LC-MS/MS system with Turbo Ionspray (ESI+) source.[9] |

| Thermo Scientific Dionex Ultimate 3000 (solvent degasser, binary HPLC pump, column oven, and autosampler).[9] | |

| Solvents | HPLC-grade or equivalent Acetonitrile (ACN), Methanol, and Water.[9] |

| Reagents | ACS reagent grade or higher quality Formic Acid.[9] |

| Standards | Analytical standards of this compound and Pyridate with known purity (e.g., 99.9%).[9] |

References

- 1. This compound|6-Chloro-3-phenyl-4-pyridazinol|RUO [benchchem.com]

- 2. This compound - CAS-Number 40020-01-7 - Order from Chemodex [chemodex.com]

- 3. This compound | C10H7ClN2O | CID 92316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound PESTANAL , analytical standard 40020-01-7 [sigmaaldrich.com]

- 5. adipogen.com [adipogen.com]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. This compound (Ref: CL 9673) [sitem.herts.ac.uk]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. epa.gov [epa.gov]

An In-depth Technical Guide to the Synthesis of Pyridafol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridafol, with the chemical name 6-chloro-3-phenyl-4-pyridazinol, is a significant herbicide and the primary phytotoxic metabolite of the herbicide Pyridate.[1][2] Its mode of action involves the inhibition of photosynthetic electron transport at the photosystem II receptor site. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication by researchers in the field.

Introduction

This compound is a pyridazine-based herbicide that exhibits activity against a variety of broadleaved weeds and grasses.[1] It is structurally characterized by a chlorinated pyridazine ring substituted with a phenyl group and a hydroxyl group. Understanding its synthesis is crucial for the development of new herbicidal agents and for studying its environmental fate and metabolic pathways. This guide outlines two primary synthetic routes to this compound, compiled from various scientific sources.

Synthetic Pathways

Two principal synthetic pathways for this compound have been identified in the literature. Pathway A involves the construction of the pyridazinone ring followed by chlorination and hydroxylation. Pathway B, the reported commercial route, starts with a pre-functionalized pyridazine precursor.

Pathway A: From 3-Benzoylpropionic Acid

This pathway begins with the readily available starting materials, 3-benzoylpropionic acid and hydrazine, to construct the core pyridazinone structure.

Logical Flow of Pathway A

Caption: Synthetic Pathway A for this compound.

Pathway B: Commercial Synthesis Route

The commercial synthesis of this compound is reported to start from 3-chloro-5-methoxy-6-phenylpyridazine.[3]

Logical Flow of Pathway B

Caption: Commercial Synthesis Route for this compound.

Detailed Experimental Protocols

The following protocols are detailed composite procedures based on established methodologies for similar chemical transformations.

Pathway A: Step-by-Step Synthesis

Step 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This step involves the cyclization of 3-benzoylpropionic acid with hydrazine hydrate.[4]

-

Materials: 3-Benzoylpropionic acid, Hydrazine hydrate (80%), Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 3-benzoylpropionic acid (0.1 M) in ethanol (25 mL).

-

Add hydrazine hydrate (1 mL) to the solution.

-

Reflux the reaction mixture for 8 hours.

-

After reflux, concentrate the solution and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration and crystallize from ethanol to yield 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one.[4]

-

Step 2: Oxidation to 6-phenylpyridazin-3(2H)-one

-

Materials: 6-phenyl-4,5-dihydropyridazin-3(2H)-one, Bromine, Acetic acid.

-

Procedure:

-

Dissolve the product from Step 1 in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid at room temperature.

-

Stir the mixture for 15-30 minutes.

-

Pour the reaction mixture into water and collect the precipitate.

-

Recrystallize from a suitable solvent to obtain 6-phenylpyridazin-3(2H)-one.

-

Step 3: Chlorination to 3,4-dichloro-6-phenylpyridazine

This step utilizes a strong chlorinating agent, phosphorus oxychloride.

-

Materials: 6-phenylpyridazin-3(2H)-one, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a flask equipped with a reflux condenser, carefully add 6-phenylpyridazin-3(2H)-one to an excess of phosphorus oxychloride.

-

Reflux the mixture for 4 hours.[5]

-

After cooling, pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a 4% NaOH solution.

-

Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like benzene to obtain the chlorinated product.[5]

-

Step 4: Selective Hydrolysis to this compound

-

Materials: 3,4-dichloro-6-phenylpyridazine, Aqueous base (e.g., NaOH).

-

Procedure:

-

Suspend the chlorinated pyridazine in an aqueous basic solution.

-

Heat the mixture under controlled temperature to facilitate selective hydrolysis of the chlorine at the 4-position.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to precipitate the product.

-

Filter, wash with water, and recrystallize to obtain this compound.

-

Pathway B: Commercial Route Protocol Outline

The commercial synthesis involves the demethylation and subsequent hydrolysis of 3-chloro-5-methoxy-6-phenylpyridazine.[3]

-

Materials: 3-chloro-5-methoxy-6-phenylpyridazine, Demethylating agent (e.g., a strong acid or a nucleophilic agent like an amine), Water.

-

Procedure Outline:

-

The starting material is treated with a demethylating agent. The choice of agent and reaction conditions (solvent, temperature) is critical for achieving selective demethylation without affecting other parts of the molecule.

-

The reaction is heated for a specified period.

-

Following demethylation, the intermediate is hydrolyzed in situ or in a separate step to yield this compound.

-

Workup and purification would involve extraction and recrystallization.

-

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates. It is important to note that yields can vary based on reaction scale and specific conditions.

| Step | Starting Material | Product | Reagents | Solvent | Yield | Reference |

| Pathway A: Step 1 | 3-Benzoylpropionic acid | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | Hydrazine hydrate | Ethanol | High | [4] |

| Pathway A: Step 3 (Analogous Reaction) | 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Phosphorus oxychloride | None | 86% | [5] |

| Synthesis of a related pyridazinone | Mucochloric acid, Benzene | 5-Chloro-6-phenylpyridazin-3(2H)-one | AlCl₃, Hydrazine hydrate | DMF | 68% | [6] |

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a single synthetic step, from reaction setup to product isolation and analysis.

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound can be achieved through multiple pathways, with the route starting from 3-benzoylpropionic acid offering a well-documented approach based on analogous reactions. The commercial synthesis provides a more direct but potentially less accessible route for academic research due to the starting material's availability. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists and researchers, enabling further exploration and development in the field of pyridazine-based herbicides. Careful optimization of each step is recommended to achieve the best possible yields and purity.

References

- 1. This compound|6-Chloro-3-phenyl-4-pyridazinol|RUO [benchchem.com]

- 2. This compound | C10H7ClN2O | CID 92316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: CL 9673) [sitem.herts.ac.uk]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridafol (CAS No. 40020-01-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridafol, with the Chemical Abstracts Service (CAS) registry number 40020-01-7, is a pyridazine derivative primarily recognized for its potent herbicidal activity. It is the principal phytotoxic metabolite of the herbicide Pyridate.[1] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile. The information is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may encounter this molecule.

Chemical and Physical Properties

This compound is a white to off-white powder.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 40020-01-7 | [2] |

| Molecular Formula | C₁₀H₇ClN₂O | [2] |

| Molecular Weight | 206.63 g/mol | [2] |

| IUPAC Name | 6-chloro-3-phenylpyridazin-4-ol | [3] |

| Synonyms | 6-Chloro-3-phenyl-4-pyridazinol, CL 9673 , 3-Chloro-5-hydroxy-6-phenylpyridazine | [2][4][5] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 214-216 °C | [6] |

| Solubility | Soluble in acetonitrile or DMSO. Slightly soluble in water (1 mg/ml).[2] | [2] |

| InChI Key | ZUSHSDOEVHPTCU-UHFFFAOYSA-N | [2] |

Synthesis

The commercial synthesis of this compound typically involves a multi-step process. One common route starts with 3-chloro-5-methoxy-6-phenylpyridazine, which then undergoes demethylation and hydrolysis to yield the final product, this compound.[7]

A generalized workflow for the synthesis is depicted below.

Mechanism of Action

Herbicidal Activity: Inhibition of Photosystem II

The primary and well-established mechanism of action of this compound is the inhibition of photosynthetic electron transport at the photosystem II (PSII) receptor site in plants.[2][8] It functions by blocking the amino acid histidine 215 at the QB-binding site on the D1 protein of the PSII reaction center. This disruption of electron flow ultimately leads to the death of the plant.

The signaling pathway of this compound's inhibitory action on photosystem II is illustrated in the following diagram.

Activity in Non-Target Organisms

Data on the pharmacological effects of this compound in mammalian systems is limited. However, the broader class of pyridazine and pyridazinone derivatives has been reported to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] It is important to note that these are general characteristics of the chemical class and have not been specifically demonstrated for this compound.

Analytical Methodologies

The detection and quantification of this compound are crucial for environmental monitoring and residue analysis. The most common and effective technique is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] A typical workflow for the analysis of this compound in soil or plant matrices is outlined below.

Toxicological Profile

The toxicological data for this compound is primarily from studies related to its use as a herbicide. A summary of the available data is presented in Table 2.

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (Rat LD₅₀) | > 2000 mg/kg | [9] |

| Genotoxicity (Bacterial Reverse Mutation Assay) | Negative | [10] |

| Carcinogenicity | No data found | [2] |

| Endocrine Disruption | No data found | [2] |

| Reproductive/Developmental Toxicity | No data found | [2] |

| Neurotoxicity | No data found | [2] |

| Skin/Eye Irritation | No data found | [2] |

| Aquatic Toxicity (Fish, 96h LC₅₀) | 20 mg/L (Oncorhynchus mykiss) | [6] |

| Aquatic Toxicity (Daphnia, 48h EC₅₀) | 26.1 mg/L | [6] |

| Aquatic Toxicity (Algae, 72h EC₅₀) | 4.93 mg/L | [6] |

Experimental Protocols

Detailed experimental protocols for key toxicological assessments are provided below, based on standard OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

This test is performed to assess the mutagenic potential of a substance.

-

Principle: The assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations which restore the functional capability of the bacteria to synthesize an essential amino acid.

-

Test Strains: A minimum of five strains are typically used, including S. typhimurium TA1535, TA1537, TA98, and TA100, and E. coli WP2 uvrA.

-

Methodology:

-

The test substance is dissolved in a suitable solvent (e.g., DMSO).

-

The test substance, bacterial culture, and, if required, a metabolic activation system (S9 mix) are combined.

-

The mixture is added to a minimal agar medium lacking the required amino acid.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted.

-

-

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Acute Oral Toxicity (LD₅₀) in Rats

This study provides information on the health hazards likely to arise from a single oral exposure to a substance.

-

Principle: A single dose of the test substance is administered orally to a group of experimental animals.

-

Test Animals: Typically, young adult rats of a standard laboratory strain are used.

-

Methodology:

-

Animals are fasted prior to dosing.

-

The test substance, suspended or dissolved in a suitable vehicle, is administered by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the study.

-

-

Evaluation: The LD₅₀ (the dose causing mortality in 50% of the animals) is calculated.

Aquatic Toxicity Testing

-

Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.

-

Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Methodology:

-

A range of concentrations of the test substance are prepared in water.

-

Fish are introduced to the test solutions and a control group.

-

Mortality and sublethal effects are observed at 24, 48, 72, and 96 hours.

-

-

Evaluation: The LC₅₀ (the concentration causing mortality in 50% of the fish) is determined.

-

Principle: Daphnia magna are exposed to the test substance for 48 hours.

-

Methodology:

-

A series of test concentrations are prepared.

-

Young daphnids (<24 hours old) are exposed to the test solutions.

-

Immobilisation is recorded at 24 and 48 hours.

-

-

Evaluation: The EC₅₀ (the concentration causing immobilisation in 50% of the daphnids) is calculated.

-

Principle: The effect of the test substance on the growth of a freshwater green alga is determined over 72 hours.

-

Test Species: A common test species is Pseudokirchneriella subcapitata.

-

Methodology:

-

Exponentially growing algal cultures are exposed to a range of concentrations of the test substance.

-

The cultures are incubated under standard conditions of light and temperature.

-

Algal growth is measured at 24, 48, and 72 hours.

-

-

Evaluation: The EC₅₀ (the concentration causing a 50% reduction in algal growth) is calculated.

Environmental Fate

This compound is the primary and major environmental transformation product of the herbicide pyridate, formed through rapid hydrolysis. Its persistence in the environment is variable. In laboratory soil studies, it is considered non-persistent with a half-life (DT₅₀) of approximately 2.2 days, while field studies have shown moderate persistence with a DT₅₀ of up to 97 days. Due to its high water solubility, it is considered moderately mobile in soil.

Conclusion

This compound (CAS 40020-01-7) is a well-characterized herbicide with a specific mechanism of action involving the inhibition of photosystem II in plants. Its toxicological profile, particularly in aquatic organisms, is of note for environmental risk assessment. For researchers and drug development professionals, the available data indicates a lack of significant genotoxic potential in bacterial systems. However, there is a notable absence of in-depth pharmacological studies in mammalian systems to explore any potential therapeutic applications. The information on the broader class of pyridazine derivatives suggests a potential for diverse biological activities, but this remains to be investigated for this compound itself. This guide provides a solid foundation of the known properties and toxicological endpoints of this compound, which is essential for any further research or development involving this compound.

References

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Algal toxicity – growth inhibition | Kit de Herramientas para el Registro de Plaguicidas | Organización de las Naciones Unidas para la Alimentación y la Agricultura [fao.org]

- 6. Pyridazine and its derivatives | PPTX [slideshare.net]

- 7. Pyridazine Derivatives Developed as Medicines -Biomolecules & Therapeutics | 학회 [koreascience.kr]

- 8. shop.fera.co.uk [shop.fera.co.uk]

- 9. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

Technical Guide: Solubility of Pyridafol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridafol, also known by its chemical name 6-chloro-3-phenylpyridazin-4-ol and identifier CL 9673 , is a pyridazine herbicide.[1][2] It functions as the primary and phytotoxic metabolite of the herbicide Pyridate, forming rapidly through the hydrolysis of its parent compound.[2] As a white to off-white powder, this compound is recognized for its role as a photosystem II (PSII) inhibitor, where it blocks the photosynthetic electron transport chain, making it effective against a variety of broad-leaved weeds and grasses.[2] Understanding the solubility of this compound in various solvents is a critical aspect of its formulation, analytical method development, and environmental fate assessment. This technical guide provides a summary of the available solubility data for this compound, outlines detailed experimental protocols for solubility determination, and visualizes key related processes.

Physicochemical Properties

-

Chemical Formula: C₁₀H₇ClN₂O

-

Molecular Weight: 206.63 g/mol

-

CAS Number: 40020-01-7

-

Appearance: White to off-white powder[1]

-

Melting Point: 214-216 °C[2]

Solubility Data

The solubility of a compound is a fundamental property influencing its behavior in both biological and environmental systems. While comprehensive quantitative data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, existing sources provide key insights.

The table below summarizes the known qualitative and quantitative solubility data for this compound. It is noteworthy that regulatory databases explicitly state that quantitative data for organic solvents are unavailable.[3]

| Solvent | CAS Number | Solubility | Temperature (°C) | pH | Data Type | Source |

| Water | 7732-18-5 | 23,800 mg/L | 20 | 7 | Quantitative | AERU[3] |

| Acetonitrile | 75-05-8 | Soluble | Not Specified | N/A | Qualitative | AdipoGen[1] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | Not Specified | N/A | Qualitative | AdipoGen[1] |

Mechanism of Action and Formation

This compound's herbicidal activity stems from its function as a Photosynthetic Electron Transport Inhibitor at Photosystem II.[3] It is formed in situ through the hydrolysis of its parent compound, Pyridate.

The diagram below illustrates the inhibitory action of this compound on the photosynthetic pathway.

Experimental Protocols for Solubility Determination

While a specific, published protocol for determining this compound's organic solvent solubility is not available, a generalized and robust methodology based on the established shake-flask method can be employed. This method is considered the gold standard for solubility determination.

Principle

The shake-flask method involves adding an excess amount of the solid compound (solute) to a known volume of the solvent. The resulting mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is quantified.

Materials and Equipment

-

This compound (analytical standard, purity ≥98%)

-

Organic solvents (HPLC grade or higher)

-

Volumetric flasks (Class A)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Analytical balance (± 0.01 mg)

-

High-Performance Liquid Chromatography with UV or MS/MS detector (HPLC-UV or LC-MS/MS)

Experimental Workflow

The workflow for determining solubility is outlined in the diagram below.

Detailed Procedure

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1000 µg/mL). Analytical methods for this compound frequently utilize methanol or acetonitrile for stock solutions.

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Analyze these standards using a validated HPLC or LC-MS/MS method to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). "Excess" means enough solid material remains undissolved at equilibrium. A starting point could be ~20 mg of this compound in 5 mL of solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation and Sampling:

-

After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow solid particles to settle.

-

Alternatively, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to facilitate the separation of the solid and liquid phases.

-

Carefully draw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a syringe filter (0.22 µm) into a clean vial. This step is crucial to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.

-

-

Analysis:

-

Accurately dilute the filtered sample with the corresponding solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC or LC-MS/MS.

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

-

Conclusion

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Pyridafol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridafol, also known as 6-chloro-3-phenylpyridazin-4-ol or by its reference code CL 9673 , is the principal and herbicidally active metabolite of the pyridazine herbicide pyridate.[1][2][3] Upon application of pyridate in the environment, it undergoes rapid hydrolysis to form this compound, which is responsible for the inhibition of photosynthetic electron transport at the photosystem II receptor site.[1][3][4] This transformation is the predominant initial step in the environmental dissipation of the parent compound.[1][5] Understanding the subsequent environmental fate of this compound itself is critical for a comprehensive ecological risk assessment, owing to its potential for persistence and mobility in certain environmental compartments.[1][5] This guide provides a detailed overview of the degradation pathways, metabolic transformations, and persistence of this compound in soil, water, and biological systems, supported by quantitative data and experimental methodologies.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its intrinsic physicochemical properties. This compound is a white to off-white powder with high water solubility, which contributes to its mobility in soil.[1][4] Its low vapor pressure indicates that it is not volatile from soil or water surfaces.[6] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 6-chloro-3-phenyl-1H-pyridazin-4-one | [1] |

| CAS Number | 40020-01-7 | [1] |

| Molecular Formula | C₁₀H₇ClN₂O | [7] |

| Molecular Weight | 206.6 g/mol | [7] |

| Appearance | White to off-white powder | [1][4] |

| Melting Point | 214-216 °C | [1] |

| Water Solubility | High; Slightly soluble at 1 mg/ml | [1][4] |

| Vapor Pressure | 4.29 × 10⁻¹⁰ torr | [6] |

| Bioaccumulation | Low potential | [5] |

Environmental Degradation Pathways

This compound is formed through the rapid hydrolysis of its parent compound, pyridate, in any environmental compartment where water is present.[5] Once formed, this compound exhibits distinct degradation characteristics depending on the environmental matrix and conditions.

Abiotic Degradation

Hydrolysis: Unlike its parent compound, this compound is stable to hydrolysis under environmentally relevant pH conditions.[1][5] The primary hydrolytic event is the conversion of pyridate to this compound, which has a half-life of 2.4 days at pH 7.[5]

Photolysis: Photodegradation is a more significant abiotic degradation pathway for this compound.[5] It can undergo photolysis in both soil and water.[5] In aquatic environments, this process can lead to the formation of several major but unidentified transformation products, including substances referred to as HHAC 062 and HHAC 060.[5] The estimated atmospheric half-life for this compound is less than one day, making long-range atmospheric transport unlikely.[5]

Biotic Degradation and Persistence

The persistence of this compound varies significantly across different environmental compartments.

Soil: In aerobic soil, this compound can be moderately persistent, with its degradation rate being highly dependent on the soil type.[1][5] Laboratory studies have reported dissipation times (DT₅₀) ranging from as short as 2.2 days to 120 days in sandy loam and 175 days in sand.[1] Field studies indicate a moderate persistence with a DT₅₀ of approximately 97 days.[1] Due to its high water solubility, this compound has a very high potential for mobility in most soils and is considered to have the potential to leach into groundwater, although field dissipation studies observed that residues did not leach below a 15-30 cm soil depth.[1][5][6]

Aquatic Systems: this compound is considered persistent in aquatic systems, where it tends to remain in the water phase.[1][5] Under anaerobic aquatic conditions, it is highly persistent, with reported half-lives of 104 days in clay loam and 99.4 days in sand.[1] The overall water-sediment system DT₅₀ has been reported to be as long as 286 days.[1]

Metabolism in Biota

Plant Metabolism

In plants, the parent herbicide pyridate is systemic and is hydrolyzed to this compound, which is the phytotoxic agent that inhibits photosynthesis.[1][3] This metabolic conversion is essential for its herbicidal activity.

Animal Metabolism

Animal metabolism studies show that this compound is a major metabolite of pyridate.[5] The metabolic processes are extensive and include hydrolysis, oxidation, glutathione conjugation, glucuronidation, sulfation, cleavage, methyl transfer, and acetylation.[5] In urine, the primary metabolites detected were this compound-N-glucuronide and this compound-O-glucuronide, accounting for 68–74% of the total radioactivity, with this compound itself representing 18-23%.[5]

References

- 1. This compound|6-Chloro-3-phenyl-4-pyridazinol|RUO [benchchem.com]

- 2. This compound | C10H7ClN2O | CID 92316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. adipogen.com [adipogen.com]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. epa.gov [epa.gov]

Pyridafol: A Toxicological Deep Dive into Its Impact on Non-Target Organisms

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological data for Pyridafol, the primary herbicidally active metabolite of the herbicide Pyridate, concerning non-target organisms. The information is intended for researchers, scientists, and drug development professionals to facilitate a thorough understanding of its environmental safety profile. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes relevant biological pathways.

Executive Summary

This compound, a pyridazine herbicide, functions by inhibiting photosynthetic electron transport at the photosystem II receptor site. While effective against target weeds, its potential impact on non-target terrestrial and aquatic organisms is a critical aspect of its environmental risk assessment. This guide compiles available quantitative toxicity data, outlines the methodologies used in key studies, and presents a visual representation of its mode of action.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms.

Table 1: Aquatic Organism Toxicity Data for this compound

| Organism | Species | Endpoint | Value (mg/L) | Exposure Duration | Source Quality |

| Temperate Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | Acute LC₅₀ | > 20.0 | 96 hours | A5[1] |

| Temperate Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | Chronic NOEC | 20 | 21 days | A5[1] |

| Temperate Freshwater Aquatic Invertebrates | Daphnia magna | Acute EC₅₀ | 26.1 | 48 hours | A5[1] |

| Temperate Freshwater Aquatic Invertebrates | Daphnia magna | Chronic NOEC | 5.0 | 21 days | A5[1] |

Table 2: Terrestrial Organism Toxicity Data for this compound

Note: Specific quantitative data for terrestrial organisms from primary literature or publicly accessible regulatory documents remains limited. The following information is based on risk assessments of the parent compound, Pyridate, which rapidly transforms into this compound in the environment. A summary of terrestrial toxicity data is referenced in Health Canada's Proposed Registration Decision PRD2021-04, Appendix I, Table 15, though the full appendix is not publicly available in the provided search results.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are based on standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and comparability across different studies and chemicals.

Aquatic Toxicity Testing

-

Fish Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance in a controlled environment. Observations of mortality and sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the acute toxicity to Daphnia magna. The endpoint is the median effective concentration (EC₅₀) that causes immobilization of 50% of the daphnids within a 48-hour exposure period.

-

Fish Early-life Stage Toxicity Test (OECD 210) / Daphnia Magna Reproduction Test (OECD 211): These chronic studies are designed to determine the No Observed Effect Concentration (NOEC), which is the highest concentration at which no statistically significant adverse effects on reproduction, growth, or survival are observed over a longer exposure period (e.g., 21 days for Daphnia).

Terrestrial Toxicity Testing

Standardized OECD guidelines are also employed for terrestrial ecotoxicology studies, including:

-

Earthworm Acute Toxicity Test (OECD 207)

-

Avian Acute Oral Toxicity Test (OECD 223)

-

Terrestrial Plant Test (OECD 208)

These tests are conducted under controlled laboratory conditions to assess the short-term and long-term effects of a substance on representative terrestrial species.

Signaling Pathways and Mechanisms of Action

Inhibition of Photosystem II in Photosynthetic Organisms

The primary mode of action of this compound in plants and algae is the inhibition of photosynthesis. It specifically targets the D1 protein in Photosystem II (PSII), blocking the electron transport chain and halting the production of energy required for plant growth.

Caption: this compound competitively inhibits electron transport in Photosystem II.

Toxicological Pathways in Non-Target Animals

The specific toxicological signaling pathways of this compound in non-target animals are not as well-defined as its herbicidal mode of action. Herbicides, in general, are designed to target plant-specific processes. However, at high concentrations, they can have off-target effects in animals. For pyridazine herbicides, the toxicological concerns in animals are generally low based on available data. The following workflow illustrates a generalized approach to assessing the toxicological risk of a substance like this compound in non-target animals.

Caption: Generalized workflow for toxicological assessment in non-target animals.

References

The Discovery and History of Pyridafol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridafol, a potent pyridazine herbicide, has a significant history in the landscape of agricultural weed management. This technical guide provides an in-depth exploration of the discovery, development, and scientific attributes of this compound. It serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, mechanism of action, synthesis, and the key experimental evaluations that have defined its profile. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate critical pathways and workflows, adhering to stringent visualization standards.

Introduction

This compound, chemically known as 6-chloro-3-phenylpyridazin-4-ol, is the primary phytotoxic metabolite of the herbicide Pyridate.[1] It belongs to the pyridazine class of herbicides and is recognized for its efficacy against a range of broadleaf and grassy weeds.[2] The herbicidal activity of this compound is attributed to its role as a potent inhibitor of photosynthetic electron transport at the photosystem II (PSII) receptor site. This guide delves into the historical context of its development, its chemical characteristics, and the extensive experimental work that has elucidated its function and safety profile.

History and Development

The development of pyridazine herbicides, including the parent compound of this compound, Pyridate, emerged from extensive research and development efforts in the mid-20th century. The timeline below outlines the key phases in the history of this compound and related compounds.

Development Timeline of Pyridazine Herbicides and this compound

| Period | Key Developments | Companies Involved |

| 1970s | Development of Pyridate, the parent compound of this compound.[2] | Chevron Chemical Company, Sandoz[2][3] |

| Late 1970s - Early 1980s | Initial field trials and efficacy studies of Pyridate, leading to the identification of this compound as the active metabolite. | Chevron Chemical Company, Sandoz |

| Mid-1980s | Commercialization of Pyridate-based herbicides, with the understanding that their efficacy is due to the in-planta conversion to this compound. | Sandoz, Belchim Crop Protection[2] |

| 1990s - Present | Ongoing research into the environmental fate, toxicology, and analytical methods for this compound. Development of resistance management strategies. | Various academic and research institutions, regulatory bodies. |

The development of this compound is intrinsically linked to its parent compound, Pyridate. The initial research by companies such as Chevron Chemical Company and Sandoz in the 1970s focused on synthesizing and screening various pyridazine derivatives for herbicidal activity.[2][3] This led to the discovery of Pyridate, which demonstrated significant potential for weed control. Subsequent metabolic studies revealed that Pyridate is rapidly hydrolyzed in plants and the environment to form this compound, which is the actual herbicidally active molecule.[1]

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its application and for research into its environmental behavior and biological interactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-chloro-3-phenyl-1H-pyridazin-4-one | [4] |

| CAS Number | 40020-01-7 | [1] |

| Molecular Formula | C₁₀H₇ClN₂O | [5] |

| Molecular Weight | 206.63 g/mol | [4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 214-216 °C | [1] |

| Water Solubility | 23800 mg/L (at 20°C, pH 7) | [2] |

| Log P (octanol-water partition coefficient) | 0.56 | [2] |

| Vapor Pressure | Low | - |

| HRAC MoA Class | C3 | [2] |

| WSSA MoA Class | 6 | [2] |

Mechanism of Action: Inhibition of Photosystem II

This compound exerts its herbicidal effect by inhibiting photosynthesis at Photosystem II (PSII), a critical component of the light-dependent reactions in plants.

Signaling Pathway of Photosystem II Inhibition

This compound acts by binding to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. Specifically, it competes with plastoquinone (PQ) for its binding site (the QB site). This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic electron transport chain. The inhibition of electron flow prevents the production of ATP and NADPH, which are essential for carbon fixation. This disruption leads to the formation of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death.[1]

References

An In-Depth Technical Guide on the Mode of Action of Pyridafol on Photosystem II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridafol, a pyridazine herbicide, is a potent inhibitor of photosynthetic electron transport in Photosystem II (PSII). This technical guide delineates the core mechanism of this compound's action, focusing on its interaction with the D1 protein of the PSII reaction center. By competitively binding to the QB binding site, this compound displaces the native plastoquinone, thereby blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This disruption halts the production of ATP and NADPH, essential for carbon fixation, and leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and ultimately culminating in plant cell death. This document provides a comprehensive overview of the quantitative parameters of this inhibition, detailed experimental protocols for its characterization, and visual representations of the underlying molecular and cellular pathways.

Introduction

Photosystem II (PSII) is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts, playing a crucial role in oxygenic photosynthesis. It utilizes light energy to oxidize water, releasing oxygen and providing electrons to the photosynthetic electron transport chain. The D1 protein is a core component of the PSII reaction center and contains the binding niche for the secondary quinone acceptor, QB. This site is a primary target for numerous herbicides. This compound belongs to the pyridazinone class of herbicides, which are known to act as potent inhibitors of PSII. Understanding the precise mode of action of this compound at this site is critical for the development of new herbicidal compounds and for assessing its environmental impact.

Core Mechanism of Action

This compound's primary mode of action is the inhibition of photosynthetic electron transport at the QB binding site on the D1 protein within Photosystem II.[1][2] This inhibition disrupts the normal flow of electrons, leading to a cascade of events that are detrimental to the plant.

Binding to the D1 Protein

The D1 protein provides a specific binding pocket for the plastoquinone molecule QB. This compound, due to its structural similarity to the quinone head group, acts as a competitive inhibitor, binding to this site and preventing the association of QB.[3] This binding is reversible but with high affinity, effectively blocking the transfer of electrons from the reduced primary quinone acceptor, QA⁻.

Interruption of Electron Transport

The blockage of electron flow from QA to QB has two major immediate consequences:

-

Accumulation of Reduced QA: The inability to transfer electrons to QB leads to an accumulation of QA in its reduced state (QA⁻).

-

Inhibition of ATP and NADPH Synthesis: The overall photosynthetic electron transport chain is halted, preventing the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The lack of electron flow also prevents the reduction of NADP+ to NADPH.[3][4]

Induction of Oxidative Stress and Cellular Damage

The inhibition of electron transport and the accumulation of highly energetic reduced species within PSII lead to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[4] These ROS can cause significant damage to cellular components through:

-

Lipid Peroxidation: Damage to membrane lipids, leading to loss of membrane integrity.

-

Protein Oxidation: Inactivation of enzymes and structural proteins.

-

DNA Damage: Mutations and strand breaks.

The accumulation of cellular damage ultimately triggers programmed cell death (PCD), leading to the demise of the plant.[5][6][7][8][9]

Quantitative Data

| Herbicide (Pyridazinone class) | Test System | Measured Activity | IC50 (µM) | Reference |

| SANDOZ 6706 | Chlorella cells | PSII electron transport (H₂O → BQ) | 0.3 | [10] |

| SANDOZ 9785 | Chlorella cells | PSII electron transport (H₂O → BQ) | 0.5 | [10] |

| SANDOZ 9789 | Chlorella cells | PSII electron transport (H₂O → BQ) | 2.5 | [10] |

| SANDOZ 6706 | Scenedesmus cells | PSII electron transport (H₂O → BQ) | 0.8 | [10] |

| SANDOZ 9785 | Scenedesmus cells | PSII electron transport (H₂O → BQ) | 1.0 | [10] |

| SANDOZ 9789 | Scenedesmus cells | PSII electron transport (H₂O → BQ) | 3.0 | [10] |

| SANDOZ 6706 | Anacystis cells | PSII electron transport (H₂O → BQ) | 1.5 | [10] |

| SANDOZ 9785 | Anacystis cells | PSII electron transport (H₂O → BQ) | 2.0 | [10] |

| SANDOZ 9789 | Anacystis cells | PSII electron transport (H₂O → BQ) | 5.0 | [10] |

Note: BQ (benzoquinone) is an artificial electron acceptor used to measure PSII activity. The lower the IC50 value, the more potent the inhibitor.

Experimental Protocols

The investigation of this compound's mode of action on Photosystem II involves a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Measurement of Photosystem II Electron Transport (Oxygen Evolution)

This protocol measures the rate of oxygen evolution from isolated thylakoid membranes, which is a direct measure of PSII activity.

Protocol:

-

Thylakoid Isolation: Isolate thylakoid membranes from fresh plant material (e.g., spinach) by differential centrifugation.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tricine-KOH (pH 7.5), 10 mM NaCl, 10 mM KCl, and 2.5 mM MgCl₂.

-

Assay:

-

Add isolated thylakoids (equivalent to 10 µg/ml chlorophyll) to the reaction buffer.

-

Add an artificial electron acceptor, such as 1.5 mM benzoquinone (BQ).[10]

-

Add varying concentrations of this compound.

-

Expose the mixture to saturating light.

-

Measure the rate of oxygen evolution using a Clark-type oxygen electrode.

-

-

Data Analysis: Plot the rate of oxygen evolution as a function of this compound concentration to determine the IC50 value.

Chlorophyll a Fluorescence Induction (OJIP) Analysis

This non-invasive technique provides detailed information about the photochemical efficiency of PSII and can reveal the specific site of electron transport inhibition.[4][11][12]

Protocol:

-

Plant Material: Use intact leaves that have been dark-adapted for at least 20-30 minutes.

-

Measurement:

-

Use a plant efficiency analyzer (PEA) or a similar fluorometer.

-

Apply a saturating pulse of light to the dark-adapted leaf.

-

Record the chlorophyll fluorescence emission over time, typically from microseconds to a few seconds.

-

-

Data Analysis:

-

The resulting fluorescence transient, known as the OJIP curve, has several distinct phases (O, J, I, P).

-

In the presence of a PSII inhibitor like this compound, which blocks electron transport beyond QA, the J-step will rise to the P-step level, indicating the rapid accumulation of QA⁻.

-

Analyze various fluorescence parameters (e.g., Fv/Fm, ABS/RC, TRo/RC) to quantify the extent of inhibition.

-

Thermoluminescence (TL) Measurement

Thermoluminescence is a sensitive technique that probes the charge recombination reactions within PSII, providing information about the stability of charge pairs and the redox state of PSII components.[13][14][15][16][17]

Protocol:

-

Sample Preparation: Use isolated thylakoids or leaf discs.

-

Excitation:

-

Cool the sample to a low temperature (e.g., -10°C).

-

Excite the sample with a short saturating flash of light to induce charge separation.

-

-

Measurement:

-

Warm the sample at a constant rate (e.g., 20°C/min).

-

Measure the light emitted as a function of temperature.

-

-

Data Analysis:

-

The resulting glow curve will show several bands, each corresponding to the recombination of a specific charge pair.

-

The B-band (around 30°C) is associated with S₂/S₃QB⁻ charge recombination.

-

In the presence of a QB-site inhibitor like this compound, the B-band will be suppressed, and a Q-band (around 10°C) will appear, which corresponds to S₂QA⁻ charge recombination. The shift in the peak temperature provides information about the stabilization of the charge-separated state.

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key events in this compound's mode of action and the experimental workflow for its analysis.

Caption: Mechanism of this compound action on Photosystem II electron transport.

Caption: Experimental workflow for characterizing this compound's effect on PSII.

Caption: Downstream signaling cascade initiated by this compound-induced oxidative stress.

Conclusion

This compound exerts its herbicidal activity through a well-defined mechanism: the inhibition of photosynthetic electron transport at the QB binding site of the D1 protein in Photosystem II. This primary action triggers a cascade of secondary effects, including the cessation of energy production and the induction of severe oxidative stress, which ultimately lead to plant death. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of this compound's inhibitory effects and for the screening of new herbicidal compounds targeting PSII. Further research to obtain specific binding constants (Ki) for this compound and to further elucidate the intricate details of the downstream signaling pathways will provide a more complete understanding of its mode of action.

References

- 1. Biogenesis of the Chloroplast-Encoded D1 Protein: Regulation of Translation Elongation, Insertion, and Assembly into Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 4. Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Programmed cell death in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Programmed cell death (PCD) control in plants: New insights from the Arabidopsis thaliana deathosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulating programmed cell death in plant cells: Intracellular acidification plays a pivotal role together with calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Programmed cell death during plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]

- 12. mdpi.com [mdpi.com]

- 13. Thermoluminescence and fluorescence study of changes in Photosystem II photochemistry in desiccating barley leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Revelations on photosystem II, thermoluminescence, and artificial photosynthesis: a retrospective of Govindjee from fundamentals to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Preparation and Use of Pyridafol Analytical Standards

Abstract

This document provides detailed protocols for the preparation and analytical characterization of Pyridafol (6-chloro-3-phenyl-4-pyridazinol) standards. This compound, the primary phytotoxic metabolite of the herbicide Pyridate, acts as a photosystem II inhibitor.[1][2] Accurate quantification of this compound in environmental and biological matrices is crucial for regulatory compliance, environmental monitoring, and toxicology studies. The following protocols are intended for researchers, scientists, and drug development professionals, detailing the preparation of stock solutions, working standards, and subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

This compound is a synthetic pyridazine herbicide and the major environmental transformation product of Pyridate.[1][3] Its accurate identification and quantification rely on a well-characterized analytical standard.

| Property | Value | Reference |

| IUPAC Name | 6-chloro-3-phenylpyridazin-4-ol | [4] |

| Synonyms | CL 9673 , 3-Chloro-5-hydroxy-6-phenylpyridazine | [1][4] |

| CAS Number | 40020-01-7 | [4] |

| Molecular Formula | C₁₀H₇ClN₂O | [3][4] |

| Molecular Weight | 206.63 g/mol | [4] |

| Appearance | White to off-white powder | [1] |

| Purity (Typical) | ≥97% (GC) | [1][4] |

| pKa | 6.7 (weak acid) | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound analytical standards and their analysis.

Required Materials and Equipment

-

Reference Standard: this compound analytical standard (≥97% purity).[1][4]

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Acetic Acid (glacial), Formic Acid.

-

Reagents: Purified water (e.g., Milli-Q or equivalent).

-

Equipment:

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a primary stock solution from a neat analytical standard. The concentration is corrected for the purity of the standard.

Procedure:

-

Accurately weigh approximately 25 mg of the this compound analytical standard into a weighing funnel on an analytical balance.[6]

-

Quantitatively transfer the weighed standard into a 25 mL volumetric flask.

-

Add approximately 20 mL of 100:0.5 (v/v) methanol:acetic acid.[6]

-

Sonicate the flask for 10-15 minutes to ensure complete dissolution of the standard.[5]

-